Defined Regulatory Specification Limit: A Procurement Mandate for Fluticasone Propionate API
Fluticasone Dimer Impurity (Impurity G) has a specific, quantifiable limit in the Fluticasone Propionate API as defined by the European Pharmacopoeia. This limit is distinct from and more stringent than the general 'any other impurity' specification, directly mandating its control and, by extension, the procurement of a certified reference standard [1]. In contrast, other specified impurities like Impurity H have different limits (e.g., <0.2%) [1]. This establishes a clear, numerically-defined threshold that must be met for drug substance release.
| Evidence Dimension | Acceptance Criterion in API |
|---|---|
| Target Compound Data | Less than 0.3% |
| Comparator Or Baseline | Fluticasone Propionate EP Impurity H (limit: <0.2%) and unspecified impurities (limit: <0.1% each) [1] |
| Quantified Difference | The limit for Impurity G is 3x higher than the limit for an unspecified impurity, indicating it is a known and specifically controlled process impurity. |
| Conditions | HPLC analysis of Fluticasone Propionate API according to Ph. Eur. monograph |
Why This Matters
This directly dictates procurement: a validated, pure reference standard for Impurity G is essential for demonstrating that the final API batch meets the mandated pharmacopoeia specification of <0.3%.
- [1] Molekula. Fluticasone propionate (12221161 | 80474-14-2) Product Specifications. Available from: https://molekula.com/catalog/80474-14-2/12221161-fluticasone-propionate View Source
